3-(Cyclopropylmethyl)-2-methylphenol
Description
3-(Cyclopropylmethyl)-2-methylphenol is a phenolic derivative characterized by a hydroxyl group attached to a benzene ring substituted with a cyclopropylmethyl group at the 3-position and a methyl group at the 2-position. Structurally, it belongs to the class of alkyl-substituted phenols, which are widely studied for their physicochemical properties and biological activities. The cyclopropylmethyl group introduces steric and electronic effects that may influence solubility, acidity, and reactivity compared to simpler alkyl or halogenated phenols.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-10(7-9-5-6-9)3-2-4-11(8)12/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
UXAXOENLPVJNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclopropylation of a suitable phenol precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Cyclopropylmethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets. Pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Acidity (pKa)
The acidity of phenolic compounds is influenced by substituents. Electron-withdrawing groups (e.g., Cl) lower pKa (increased acidity), while bulky alkyl groups (e.g., cyclopropylmethyl) may sterically hinder deprotonation:
- 4-Chloro-2-methylphenol: pKa ≈ 9.4 (measured) .
- 2-Methylphenol: pKa ≈ 10.3 .
- This compound: Estimated pKa ~10.0–10.5 (cyclopropylmethyl’s weak electron-donating effect).
Solubility and LogP
Alkyl groups enhance hydrophobicity. Cyclopropylmethyl’s three-membered ring may increase rigidity and reduce water solubility compared to linear alkyl chains:
- 2-Methylphenol: Water solubility ≈ 21 g/L; LogP ≈ 1.95 .
- 4-Chloro-2-methylphenol: Water solubility ≈ 1.2 g/L; LogP ≈ 2.76 .
- This compound: Estimated solubility <5 g/L; LogP ~3.0–3.4.
Reactivity
- Electrophilic Substitution : The cyclopropylmethyl group may direct electrophiles to the 5- and 6-positions due to steric and electronic effects.
- Oxidation: Phenolic derivatives with bulky substituents are less prone to oxidation than simpler analogs like p-cresol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
